molecular formula C18H19Cl2NO4 B6047017 Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 6045-48-3

Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B6047017
CAS No.: 6045-48-3
M. Wt: 384.2 g/mol
InChI Key: SMFNNFXLPNEQAU-UHFFFAOYSA-N
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Description

Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative structurally characterized by:

  • A 3,4-dichlorophenyl substituent at position 4 of the DHP ring.
  • Three methyl groups at positions 1, 2, and 4.
  • Dimethyl ester groups at positions 3 and 5.

This compound belongs to the Hantzsch DHP family, known for diverse biological activities, including calcium channel modulation and cardiovascular applications . Its dichlorophenyl group enhances electron-withdrawing effects, influencing redox behavior and pharmacological properties compared to other DHPs.

Properties

IUPAC Name

dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-9-14(17(22)24-4)16(11-6-7-12(19)13(20)8-11)15(18(23)25-5)10(2)21(9)3/h6-8,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFNNFXLPNEQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364208
Record name dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6045-48-3
Record name dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have their own unique properties and applications.

Scientific Research Applications

Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: Research explores its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it inhibits the influx of calcium ions, which can affect various physiological processes. This mechanism is particularly relevant in its potential use as a cardiovascular drug.

Comparison with Similar Compounds

Key Observations :

Ester Group Modifications

Compound Name Ester Groups Biological Activity Notes Reference
Target compound Dimethyl esters Potential calcium channel modulation
Diethyl 4-(1,1,1-trichloromethyl)-2,6-dimethyl-DHP Diethyl esters Synthetic intermediate; no reported bioactivity
Felodipine impurity C (EP) Diethyl esters Pharmaceutical impurity standard

Key Observations :

  • Dimethyl esters are common in bioactive DHPs (e.g., nifedipine analogs) due to optimal lipophilicity .
  • Diethyl esters (e.g., Felodipine impurity C) are often associated with reduced potency or metabolic byproducts .

Methyl Group Substitution Patterns

Compound Name Methyl Positions Conformational Impact Reference
Target compound 1,2,6-trimethyl Flattened boat conformation
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-DHP 2,6-dimethyl Similar boat conformation
Dimethyl 1-(4-methylphenyl)-4-(4-methoxyphenyl)-DHP 1-(4-methylphenyl) Enhanced steric hindrance

Key Observations :

  • 1,2,6-Trimethyl substitution in the target compound introduces steric effects, stabilizing a flattened boat conformation (puckering amplitude Q = 0.2688 Å; Θ = 73.7°) .
  • Additional methyl groups (e.g., 1-(4-methylphenyl)) may alter binding affinity to biological targets .

Pharmacological and Crystallographic Comparisons

Oxidation Potential and Metabolic Stability

  • Methoxy-substituted DHPs (e.g., 4-ethoxyphenyl derivative) exhibit lower potentials (~1.06 V), correlating with faster metabolic oxidation .

Crystal Packing and Solubility

  • The target’s N–H···O hydrogen bonds (e.g., N1–H1N1⋯O4) form supramolecular chains, influencing solubility and crystallinity .
  • Similar DHPs (e.g., dimethyl 4-(3,4-dimethoxyphenyl)-DHP) exhibit C–H⋯O interactions , further stabilizing the lattice .

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